N-(2-methylphenyl)-4-propoxybenzamide
Description
N-(2-Methylphenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 2-methylphenyl group attached to the amide nitrogen and a 4-propoxy substituent on the benzoyl ring. Benzamides are known for their versatility in biological interactions, often serving as enzyme inhibitors or receptor modulators due to their amide and aromatic functionalities .
Properties
IUPAC Name |
N-(2-methylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-15-10-8-14(9-11-15)17(19)18-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGPXGHFSBRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-4-propoxybenzamide typically involves the reaction of 2-methylphenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium iodide in acetone or ammonia in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or amines.
Scientific Research Applications
N-(2-methylphenyl)-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Findings :
- The position of amino groups (3- vs. 4-) significantly impacts hydrogen bonding and solubility, influencing target affinity .
- Hydroxyl substituents enhance redox reactivity but may reduce metabolic stability compared to methyl groups .
Functional Group Variations
Modifications to the benzamide core or propoxy chain alter chemical behavior and applications.
Key Findings :
- Propoxy vs. methoxy : Propoxy’s longer alkyl chain increases lipophilicity, improving cell membrane penetration .
Core Structural Analogues
Compounds with heterocyclic or extended aromatic systems exhibit divergent biological profiles.
| Compound Name | Core Structural Features | Key Differences vs. Target Compound | Biological Activity | References |
|---|---|---|---|---|
| N-[3-(5,7-Dimethylbenzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide | Benzoxazole moiety fused to phenyl ring | Extended π-system for target binding | Kinase inhibition (anticancer) | |
| 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Thiazole ring and sulfamoyl group | Improved enzymatic stability | Antimicrobial activity | |
| N-[2-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide | Hydrazinylidene backbone | Chelation potential for metal ions | Antifungal and antiviral effects |
Key Findings :
- Benzoxazole/Thiazole cores enable interactions with enzymatic pockets, broadening therapeutic scope .
- Hydrazinylidene moieties facilitate metal chelation, useful in antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
